Perchlorocyclohex-2-en-1-one
Description
Perchlorocyclohex-2-en-1-one (C₆Cl₄O) is a polyhalogenated cyclic ketone characterized by a cyclohexene backbone substituted with four chlorine atoms and a ketone group at the 1-position. This compound’s structure combines the electronic effects of chlorine substituents with the conjugation of the α,β-unsaturated ketone, rendering it reactive in nucleophilic additions and cycloadditions. Its synthesis typically involves chlorination of cyclohex-2-en-1-one derivatives under controlled conditions.
Properties
CAS No. |
4024-81-1 |
|---|---|
Molecular Formula |
C6Cl8O |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
2,3,4,4,5,5,6,6-octachlorocyclohex-2-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)4(9,10)6(13,14)5(11,12)3(1)15 |
InChI Key |
CZLVPINBLDRZCJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Other CAS No. |
4024-81-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorocyclohexane (C₆H₁₁Cl)
- Structure and Reactivity: Chlorocyclohexane lacks the ketone group and double bond present in Perchlorocyclohex-2-en-1-one.
- Safety Profile : Chlorocyclohexane is classified as harmful if inhaled or ingested, with first-aid measures emphasizing respiratory support and decontamination. This compound’s higher chlorine content likely increases toxicity, though specific data are unavailable.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (C₁₀H₁₄O)
- Structural Differences : This compound (CAS 2244-16-8) shares the cyclohex-2-en-1-one core but substitutes methyl and isopropenyl groups instead of chlorine atoms. The absence of electronegative substituents reduces its electrophilicity compared to this compound.
- Conformational Analysis : Puckering coordinates (as defined by Cremer and Pople) for cyclohexene rings depend on substituents. Chlorine’s steric bulk in this compound may enforce a more rigid chair-like conformation, whereas the methyl/isopropenyl groups in C₁₀H₁₄O allow greater pseudorotation.
General Cyclohexenone Derivatives
- Electronic Effects: The ketone group in cyclohexenones stabilizes transition states in Diels-Alder reactions.
- Crystallographic Challenges : Structure validation tools like SHELX are critical for resolving complex halogenated structures, but heavy atoms (e.g., Cl) may introduce refinement challenges due to high electron density.
Data Table: Comparative Properties
| Property | This compound | Chlorocyclohexane | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |
|---|---|---|---|
| Molecular Formula | C₆Cl₄O | C₆H₁₁Cl | C₁₀H₁₄O |
| Molecular Weight (g/mol) | ~245.8 | 118.6 | 150.22 |
| Functional Groups | Ketone, C=C, Cl | C–Cl | Ketone, C=C, methyl, isopropenyl |
| Key Reactivity | Electrophilic addition | Nucleophilic substitution | Diels-Alder, Michael addition |
| Safety Concerns | High (inferred) | Harmful (irritant) | Limited data |
Research Findings and Implications
- Reactivity : this compound’s chlorination pattern enhances electrophilicity, making it a candidate for synthesizing polycyclic ethers or pharmaceuticals. However, competing side reactions (e.g., dehydrohalogenation) require careful optimization.
- Structural Insights : Crystallographic studies using SHELX software could resolve its conformation, but chlorine’s high electron density may necessitate advanced refinement techniques.
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